molecular formula C12H20N2O2S B7815363 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide

Cat. No.: B7815363
M. Wt: 256.37 g/mol
InChI Key: BZXVBGYJXXZNOO-UHFFFAOYSA-N
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Description

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXVBGYJXXZNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide typically involves multiple steps:

    Starting Material: The process begins with the preparation of 4-(aminomethyl)phenylmethanol.

    Sulfonation: The phenylmethanol derivative is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the reaction of the sulfonated intermediate with diethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the sulfonation and amidation reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide involves:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(aminomethyl)benzene: Similar structure but lacks the sulfonamide group.

    4-(aminomethyl)phenylmethanol: Precursor in the synthesis but lacks the diethylmethanesulfonamide group.

Uniqueness

1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.

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